molecular formula C43H78ClN B12364435 N-methyl-4(dioleyl)methylpyridiniumchloride

N-methyl-4(dioleyl)methylpyridiniumchloride

Cat. No.: B12364435
M. Wt: 644.5 g/mol
InChI Key: FQKXELHZMFODBN-YIQDKWKASA-M
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Description

SAINT-2 is a cationic lipid with gene transfection activity and is a pyridyl lipid analog. It is known for its ability to form molecular membranes that interact with plasmids to create lipid complexes. These complexes are taken up by cells, where the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), facilitating the translocation of the plasmid across the endosome and/or nuclear membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of SAINT-2 would likely involve large-scale organic synthesis processes, including the use of reactors for the chemical reactions, purification steps such as chromatography, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions would depend on the specific requirements of the production process and the scale of production.

Chemical Reactions Analysis

Types of Reactions

SAINT-2 undergoes various chemical reactions, including:

    Oxidation: The lipid structure can be oxidized under certain conditions, leading to the formation of oxidized lipid products.

    Reduction: Reduction reactions can modify the lipid structure, potentially altering its properties and activity.

    Substitution: Substitution reactions can introduce different functional groups into the lipid structure, modifying its chemical and biological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving SAINT-2 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions for these reactions would depend on the desired modifications to the lipid structure.

Major Products Formed

The major products formed from the reactions involving SAINT-2 would include modified lipid structures with different functional groups or oxidation states. These products could have different properties and activities compared to the original SAINT-2 compound.

Scientific Research Applications

SAINT-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SAINT-2 involves its ability to form lipid complexes with plasmids, which are then taken up by cells. Once inside the cell, the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), allowing the plasmid to translocate across the endosome and/or nuclear membrane. This process effectively transfers small oligonucleotides into cells, facilitating gene transfection .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to SAINT-2 include other cationic lipids with gene transfection activity, such as:

    DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid commonly used in gene transfection studies.

    Lipofectamine: A commercial transfection reagent that contains cationic lipids for gene delivery.

    DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for gene transfection.

Uniqueness of SAINT-2

SAINT-2 is unique due to its specific pyridyl lipid structure, which allows it to form stable lipid complexes with plasmids and facilitate efficient gene transfection. Its ability to dissociate plasmids under the action of dioleoylphosphatidylethanolamine (DOPE) and translocate them across cellular membranes makes it a valuable tool in gene delivery research .

Properties

Molecular Formula

C43H78ClN

Molecular Weight

644.5 g/mol

IUPAC Name

4-[(9Z,28Z)-heptatriaconta-9,28-dien-19-yl]-1-methylpyridin-1-ium;chloride

InChI

InChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-;

InChI Key

FQKXELHZMFODBN-YIQDKWKASA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(C1=CC=[N+](C=C1)C)CCCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-]

Origin of Product

United States

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